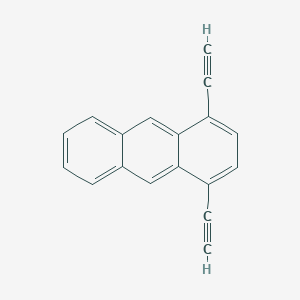![molecular formula C10H14O2S B14246020 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate CAS No. 417705-22-7](/img/structure/B14246020.png)
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Thiabicyclo[410]heptan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H14O2S It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties
Méthodes De Préparation
The synthesis of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate typically involves the reaction of a suitable thiol with a bicyclic alkene under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as halides or amines replace the existing substituents.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-sulfur bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways involved in processes such as enzyme activity, signal transduction, and cellular metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate include:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound contains an oxygen atom instead of sulfur and has different reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
7-Thiabicyclo[4.1.0]heptane: This compound is similar but lacks the ester functional group, resulting in different reactivity and applications.
The uniqueness of 7-Thiabicyclo[41
Propriétés
Numéro CAS |
417705-22-7 |
|---|---|
Formule moléculaire |
C10H14O2S |
Poids moléculaire |
198.28 g/mol |
Nom IUPAC |
7-thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O2S/c1-6(2)10(11)12-7-4-3-5-8-9(7)13-8/h7-9H,1,3-5H2,2H3 |
Clé InChI |
WMMLKHPOXNLPDB-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)OC1CCCC2C1S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


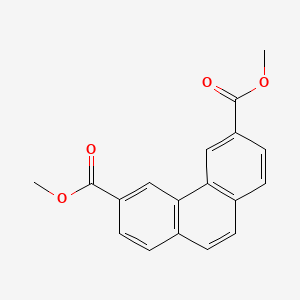
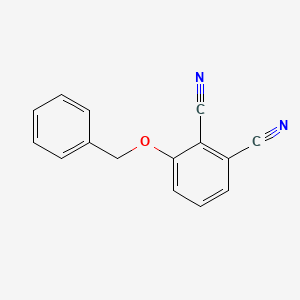
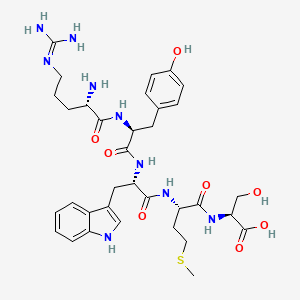
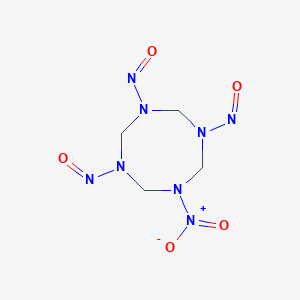
![1H-Pyrrolo[2,3-b]pyridine-2,5-dicarboxylic acid, 3-amino-1,6-dimethyl-, 2,5-diethyl ester](/img/structure/B14245970.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)

![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

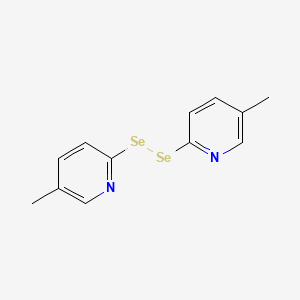
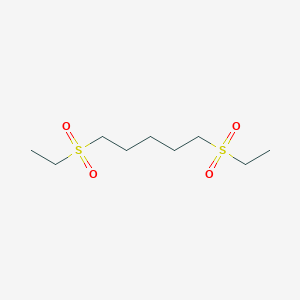

silane](/img/structure/B14246024.png)
